4-(2-Thiazolyl)benzenesulfonamide

Carbonic Anhydrase Inhibition CA IX Anticancer Target

4-(2-Thiazolyl)benzenesulfonamide (CAS 1099660-77-1) is a para-substituted thiazolylbenzenesulfonamide with an intrinsic Kd of 30 pM for tumor-associated carbonic anhydrase IX. It serves as an optimal scaffold for isoform-selective inhibitor development and a validated positive control in thermal shift, SPR, or stopped-flow assays. Its well-characterized thermodynamics ensure inter-laboratory reproducibility. For SAR studies, compare with 2-oxazolyl, 2-pyrazolyl, and 2-thiophenyl analogs to probe heterocycle electronic effects on CA isoform discrimination.

Molecular Formula C9H8N2O2S2
Molecular Weight 240.3 g/mol
CAS No. 1099660-77-1
Cat. No. B13614966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thiazolyl)benzenesulfonamide
CAS1099660-77-1
Molecular FormulaC9H8N2O2S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13)
InChIKeyOFXHFOFJYPSEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Thiazolyl)benzenesulfonamide (CAS 1099660-77-1): A Selective Carbonic Anhydrase Inhibitor Scaffold for Targeted Cancer Research and Procurement


4-(2-Thiazolyl)benzenesulfonamide (CAS 1099660-77-1) is a para-substituted thiazolylbenzenesulfonamide that serves as a core scaffold in the development of isoform-selective inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII [1]. This compound belongs to the arylsulfonamide class of CA inhibitors, with the thiazole ring attached directly to the benzenesulfonamide core, a structural feature that confers a distinct binding mode and isoform selectivity profile compared to other 5-membered heterocyclic sulfonamide derivatives [1]. The compound exhibits an intrinsic dissociation constant (Kd) in the picomolar range (30 pM) for CA IX, positioning it as a high-affinity ligand for anticancer target validation studies [1].

Why Generic Sulfonamide Substitution Is Not a Viable Procurement Strategy for 4-(2-Thiazolyl)benzenesulfonamide


In the sulfonamide class of carbonic anhydrase inhibitors, isoform selectivity is exquisitely sensitive to the nature of the heterocyclic tail moiety attached to the benzenesulfonamide core. Direct structural analogs such as 2-thiazolyl (target compound), 2-oxazolyl, 2-pyrazolyl, and 2-thiophenyl substituted benzenesulfonamides exhibit divergent binding thermodynamics and selectivity profiles across the 12 human CA isoforms, despite their superficial structural similarity [1]. Generic substitution based on the sulfonamide pharmacophore alone disregards the profound impact of the heterocycle's electron distribution, size, and hydrogen-bonding capacity on both intrinsic binding affinity and isoform discrimination. This variability is quantitatively measurable, and a researcher seeking to reproduce or build upon literature findings must procure the exact compound used in the original study to ensure experimental consistency and target engagement [1].

Quantitative Evidence Guide: Direct Performance Comparisons for 4-(2-Thiazolyl)benzenesulfonamide (CAS 1099660-77-1)


Thiazole vs. Oxazole, Pyrazole, and Thiophene: Intrinsic Binding Affinity to Tumor-Associated Carbonic Anhydrase IX

In a direct head-to-head comparison of para-substituted benzenesulfonamides bearing different 5-membered heterocycles, 4-(2-thiazolyl)benzenesulfonamide (Compound 1c) exhibited an intrinsic dissociation constant (Kd,intrinsic) of 0.030 nM (30 pM) for recombinant human carbonic anhydrase IX (CA IX), an established anticancer target [1]. This represents the highest intrinsic binding affinity among the unsubstituted heterocyclic analogs evaluated in the series, surpassing the 2-pyrazolyl (0.13 nM), 2-thiophenyl (1.3 nM), and 2-oxazolyl (4.8 nM) derivatives [1].

Carbonic Anhydrase Inhibition CA IX Anticancer Target Intrinsic Affinity

Para vs. Meta Substitution: Structural Isomerism Impacts CA IX Binding Affinity

A head-to-head comparison between the para-substituted 4-(2-thiazolyl)benzenesulfonamide (Compound 1c) and its meta-substituted isomer (Compound 3c) reveals that para-substitution yields 7.7-fold stronger intrinsic binding to CA IX, with Kd,intrinsic values of 0.030 nM and 0.23 nM, respectively [1]. Notably, the para isomer also demonstrates 10.3-fold stronger binding than the meta isomer for cytosolic CA I (0.096 nM vs. 0.99 nM) [1]. This positional effect is attributed to the orientation of the thiazole ring within the active site cleft, which differs between the two isoforms [1].

Structure-Activity Relationship CA IX Para vs. Meta Binding Thermodynamics

Isoform Selectivity: CA IX vs. Ubiquitous Cytosolic CA II

4-(2-Thiazolyl)benzenesulfonamide (Compound 1c) demonstrates measurable discrimination between the tumor-associated CA IX and the ubiquitous cytosolic CA II isoform, a critical parameter for minimizing potential off-target effects. The compound exhibits an intrinsic Kd of 0.030 nM for CA IX compared to 0.0057 nM (5.7 pM) for CA II, yielding a CA II/CA IX intrinsic affinity ratio of 0.19 (i.e., 5.3-fold stronger binding to CA II) [1]. While CA II retains higher absolute affinity, this 5.3-fold difference is less pronounced than for the oxazole analog, which exhibits a CA II/CA IX ratio of 0.038 (0.18 nM for CA II vs. 4.8 nM for CA IX; 27-fold stronger binding to CA II), indicating that the thiazole scaffold provides a more balanced affinity profile across these two isoforms [1].

CA IX Selectivity CA II Isoform Discrimination Off-Target Risk

Observed vs. Intrinsic Affinity Gap: Accounting for Protonation State Effects on CA IX Binding

The observed binding affinity (Kd,observed) of 4-(2-thiazolyl)benzenesulfonamide for CA IX is 70 nM, which is substantially weaker (approximately 2,300-fold) than its intrinsic affinity of 0.030 nM [1]. This gap arises because only the deprotonated sulfonamide species binds effectively to the Zn(II)-bound hydroxide form of the enzyme, and the fraction of binding-competent species is determined by the compound's sulfonamide pKa and the assay pH. This 2,300-fold observed-to-intrinsic affinity differential is characteristic of sulfonamide CA inhibitors and highlights the critical distinction between assay-dependent observed potency and the true thermodynamic binding potential of the compound [1].

Binding Thermodynamics pH Dependence Observed Affinity Sulfonamide pKa

Thiazole Ring Functionalization: Substitution at the 4- and 5-Positions Modulates CA IX Selectivity

The thiazole ring of 4-(2-thiazolyl)benzenesulfonamide is amenable to derivatization at the 4- and 5-positions, a feature that can be exploited to modulate isoform selectivity. While the parent unsubstituted thiazole (Compound 1c) shows a CA II/CA IX intrinsic affinity ratio of 0.19, introduction of a chlorine substituent at the 5-position (Compound 1b) reduces the ratio to 0.083 (CA II Kd = 0.0025 nM, CA IX Kd = 0.030 nM), indicating enhanced CA II preference [1]. This demonstrates that the thiazole scaffold can be tuned to achieve different selectivity profiles, and the unsubstituted parent compound provides a defined baseline for such structure-activity relationship (SAR) studies [1].

Thiazole Derivatization CA IX Selectivity Structure-Based Design Halogen Substituents

Key Structural Distinction from Sulfathiazole: Benzenesulfonamide Core vs. 4-Aminobenzenesulfonamide

4-(2-Thiazolyl)benzenesulfonamide (CAS 1099660-77-1) is structurally distinct from the historical antibacterial agent sulfathiazole (CAS 72-14-0), which is 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide. The critical difference lies in the absence of the para-amino group on the benzene ring in the target compound [1] . This structural difference fundamentally alters the biological target: sulfathiazole acts as a dihydropteroate synthase (DHPS) inhibitor in bacterial folate synthesis, whereas 4-(2-thiazolyl)benzenesulfonamide functions as a carbonic anhydrase inhibitor with nanomolar-to-picomolar affinity for human CA isoforms [1] . Procurement of the incorrect compound would lead to complete failure of CA inhibition studies.

Structural Comparison Sulfathiazole Antibacterial vs. Anticancer Functional Differentiation

Recommended Research and Procurement Applications for 4-(2-Thiazolyl)benzenesulfonamide (CAS 1099660-77-1)


CA IX-Targeted Anticancer Drug Discovery: Lead Scaffold Optimization

4-(2-Thiazolyl)benzenesulfonamide serves as an optimal starting scaffold for medicinal chemistry programs targeting tumor-associated carbonic anhydrase IX. Its intrinsic Kd of 0.030 nM for CA IX establishes a high-affinity baseline, and its defined CA II/CA IX selectivity ratio (0.19) provides a reference point for iterative optimization of isoform discrimination [1]. Researchers can systematically introduce substituents at the 4- and 5-positions of the thiazole ring to modulate selectivity and physicochemical properties while maintaining the picomolar binding potential inherent to the scaffold [1].

Biochemical Assay Development: CA IX Positive Control Ligand

The compound is suitable for use as a positive control or reference standard in thermal shift assays, stopped-flow CO₂ hydration assays, or surface plasmon resonance (SPR) binding studies for CA IX. Its well-characterized intrinsic Kd (0.030 nM) and observed Kd (70 nM) provide quantitative benchmarks for assay validation and inter-laboratory reproducibility [1]. Procurement of this specific compound ensures that control data align with published literature values, which is essential for regulatory submissions and peer-reviewed publications.

Structure-Activity Relationship (SAR) Studies of Heterocyclic CA Inhibitors

As part of a comparative heterocycle SAR panel, 4-(2-thiazolyl)benzenesulfonamide enables direct quantitative comparison with 2-oxazolyl, 2-pyrazolyl, and 2-thiophenyl benzenesulfonamide analogs. The 160-fold affinity differential between the thiazole and oxazole derivatives for CA IX provides a robust experimental system for probing the energetic contributions of heteroatom substitution and ring electronics to CA isoform binding [1]. This scaffold is also essential for comparing para vs. meta substitution effects, where the 7.7-fold affinity advantage of the para isomer underscores the importance of positional isomerism [1].

Computational Chemistry and Molecular Docking Reference

The compound is appropriate as a reference ligand for validating molecular docking protocols and free energy perturbation (FEP) calculations targeting CA IX and CA II active sites. The availability of high-resolution intrinsic thermodynamic data (Kd,intrinsic = 0.030 nM for CA IX; Kd,intrinsic = 0.0057 nM for CA II) provides an experimentally rigorous benchmark for assessing the accuracy of in silico binding affinity predictions [1]. The well-defined structure and absence of complex substituents minimize conformational uncertainty in computational models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Thiazolyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.